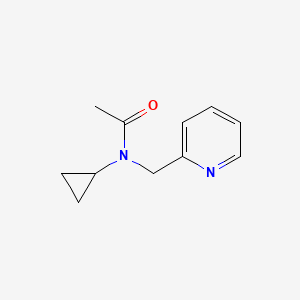
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclic amine that contains a piperazine ring and a cyclopropyl group. It is a white crystalline powder that is soluble in water and organic solvents. CPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other ligands. This results in the inhibition of the receptor's function, leading to a decrease in calcium influx and subsequent neurotransmitter release. This mechanism of action has been implicated in the potential therapeutic effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone.
Biochemical and Physiological Effects:
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several areas of future research that could be pursued with Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the role of the NMDA receptor in addiction and substance abuse. Finally, further studies could be conducted to explore the anti-inflammatory effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-propan-2-ylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-propan-2-ylpiperazine with cyclopropyl isocyanate. Both methods result in the formation of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in learning and memory, and Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to selectively block this receptor.
Eigenschaften
IUPAC Name |
cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)12-5-7-13(8-6-12)11(14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKNVRLIOOPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)



![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)

![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)